

2,3-dichloro-2,3-dimethylbutane CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloro-2,3-dimethylbutane

Cat. No.: B12835925

[Get Quote](#)

Technical Guide: 2,3-Dichloro-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of **2,3-dichloro-2,3-dimethylbutane**, a halogenated alkane utilized in organic synthesis.

Chemical Identity and Properties

2,3-Dichloro-2,3-dimethylbutane is a chlorinated derivative of 2,3-dimethylbutane. Its key identifiers and physicochemical properties are summarized below.

Property	Value	Citation
CAS Number	594-85-4	[1]
Molecular Formula	C ₆ H ₁₂ Cl ₂	[1] [2]
Molecular Weight	155.07 g/mol	[1] [3]
IUPAC Name	2,3-dichloro-2,3-dimethylbutane	[1]
SMILES	CC(C)(Cl)C(C)(C)Cl	[2] [3]
InChIKey	SJBPUCQFQDUICP-UHFFFAOYSA-N	[1] [3]
Dipole Moment	1.31 D	[3]

Synthesis and Experimental Protocols

While various methods for the chlorination of alkanes exist, a notable application of **2,3-dichloro-2,3-dimethylbutane** is as an alkylating agent in Friedel-Crafts reactions. Below is a detailed protocol for its use in the synthesis of 2,3-dimethyl-2,3-diphenylbutane.

Experimental Protocol: Double Friedel-Crafts Alkylation of Benzene

This procedure outlines the use of **2,3-dichloro-2,3-dimethylbutane** to alkylate benzene, forming a sterically hindered hydrocarbon.[\[1\]](#)

Materials:

- **2,3-dichloro-2,3-dimethylbutane**
- Benzene (reactant and solvent)
- Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)
- Ice

- Hydrochloric acid (HCl)
- Sodium bicarbonate solution
- Water

Equipment:

- Reaction flask with a stirrer
- Reflux condenser
- Dropping funnel

Procedure:[1]

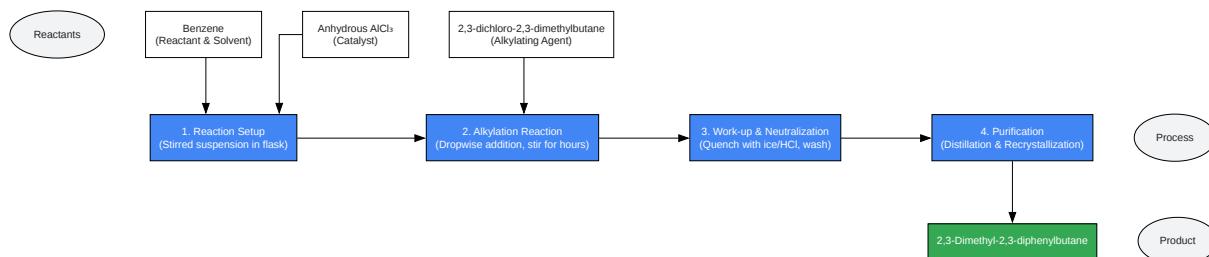
- Reaction Setup: Charge the reaction flask with benzene, which serves as both the solvent and the reactant. Add the Lewis acid catalyst, anhydrous aluminum chloride, to the benzene to form a suspension.
- Addition of Alkylating Agent: Prepare a solution of **2,3-dichloro-2,3-dimethylbutane** in a minimal amount of benzene. Add this solution dropwise to the stirred benzene- AlCl_3 suspension. Maintain a controlled temperature, typically near room temperature.
- Reaction: Stir the mixture for several hours to facilitate the dialkylation process.
- Work-up: Quench the reaction by carefully pouring the mixture over ice and hydrochloric acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and a sodium bicarbonate solution to neutralize any remaining acid.
- Purification: Dry the organic layer. Remove the excess benzene solvent via distillation. The resulting crude product, 2,3-dimethyl-2,3-diphenylbutane, can be further purified by recrystallization or column chromatography.

Applications in Synthesis

Due to its structure, featuring two tertiary carbons each bonded to a chlorine atom, **2,3-dichloro-2,3-dimethylbutane** serves as a building block for sterically hindered molecules. Its

primary application is as a dialkylating agent in Friedel-Crafts reactions, as detailed above, which is a key method for creating quaternary carbon centers and bulky molecular frameworks relevant in polymer chemistry and as radical initiators.[\[1\]](#)

Signaling Pathways and Biological Activity


Currently, there is no significant information available in scientific literature detailing specific signaling pathways or direct biological activities for **2,3-dichloro-2,3-dimethylbutane** in the context of drug development. Halogenated alkanes are generally considered as synthetic intermediates or solvents rather than pharmacologically active agents. Their biological effects are more often associated with toxicity rather than specific receptor-mediated signaling.

Safety and Toxicity

Information regarding the specific toxicity of **2,3-dichloro-2,3-dimethylbutane** is limited. However, as a chlorinated hydrocarbon, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Visualized Workflow

The following diagram illustrates the logical workflow for the Friedel-Crafts alkylation reaction described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2,3-dimethyl-2,3-diphenylbutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dichloro-2,3-dimethylbutane | C6H12Cl2 | CID 12437606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-dichloro-2,3-dimethylbutane [stenutz.eu]
- To cite this document: BenchChem. [2,3-dichloro-2,3-dimethylbutane CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12835925#2-3-dichloro-2-3-dimethylbutane-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com